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Compound of Interest

5-Methyl-2-(pyridin-3-yl)thiazol-4-
Compound Name: |
o

Cat. No.: B146978

For Researchers, Scientists, and Drug Development Professionals

The pyridine-thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming
the core of numerous compounds with a wide array of biological activities. This guide provides
a comparative analysis of the structure-activity relationships (SAR) of various pyridine-thiazole
inhibitors, focusing on their anticancer, kinase inhibitory, anti-inflammatory, and antimicrobial
properties. The information is presented to facilitate the rational design of new, more potent,
and selective therapeutic agents.

Anticancer Activity

Pyridine-thiazole derivatives have demonstrated significant cytotoxic effects against a range of
cancer cell lines. The SAR studies reveal that modifications to the substituents on both the
pyridine and thiazole rings, as well as the linker connecting them, can profoundly influence their
anticancer potency.

Structure-Activity Relationship for Anticancer Activity

A series of novel pyridine-thiazole hybrid molecules were synthesized and evaluated for their
cytotoxic action against various tumor cell lines. High antiproliferative activity was observed for
compounds 3 and 4. Notably, compound 3 exhibited a remarkable IC50 of 0.57 uM in HL-60
human promyelocytic leukemia cells, while showing significantly lower toxicity in normal human
cell lines (IC50 > 50 uM), indicating a favorable selectivity profile.[1][2] The mechanism of
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action for these compounds is suggested to be related to the induction of genetic instability in
tumor cells, potentially through the inhibition of PARP1.[1][2]

In another study, a series of hydrazonothiazole-based pyridine compounds were synthesized
and tested against the A549 lung cancer cell line. Several of these compounds exhibited
greater efficacy than the standard drug, cisplatin.[3]

Metal complexes of pyridine-thiazole ligands have also been investigated. A Co(lll) complex, in
particular, showed very effective antiproliferative activity against U-937 human monocytic tumor
cells with an IC50 value of 0.3976 £ 0.05 puM.[4]

Table 1: Anticancer Activity of Pyridine-Thiazole Derivatives
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Compound ID

Structure

Target/Cell
Line

IC50 (uM)

Reference

3-(2-
fluorophenyl)-1-
[4-methyl-2-
(pyridin-2-
ylamino)-thiazol-

5-yl]-propenone

HL-60

0.57

[1](2]

4-(2-{1-(2-
fluorophenyl)-3-
[4-methyl-2-
(pyridin-2-
ylamino)-thiazol-
5-yl]-3-
oxopropylsulfanyl
}-acetylamino)-
benzoic acid

ethyl ester

Multiple Cancer

Cell Lines

Micromolar

concentrations

[1]

Co(lll) Complex

--INVALID-LINK--

U-937

0.3976 £ 0.05

[4]

PytH-ClO4
(Ligand)

N-(pyridin-2-
yl)-4-(pyridin-2-
yhthiazol-2-
amine

perchlorate

U-937

4.374 +0.02

[4]

Mn(ll) Complex

--INVALID-LINK-
-2

U-937

5.583+0.12

[4]

Ni(Il) Complex

--INVALID-LINK-
-2

U-937

11.63+0.01

[4]

13a

pyridine-5-(p-
tolyldiazenyl-2,3-
dihydrothiazole)

HepG2

9.5 pg/mL

[5]

8a

Not specified

HEp-2

5.9 pg/mL

[5]
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la

Not specified HEp-2

7.5 pg/mL

[5]

69

2-((5-

(phenylamino)-1,
3,4-thiadiazol-2-
ylthio)-1-(5-(4-
nitrophenyl)-3- A549
phenyl-4,5-

dihydro-1H-

pyrazol-1-

yl)ethan-1-one

1.537 £ 0.097

[6]

6d

2-((5-

(allylamino)-1,3,4
-thiadiazol-2-
yhthio)-1-(5-(4-
nitrophenyl)-3- A549
phenyl-4,5-

dihydro-1H-

pyrazol-1-

yl)ethan-1-one

5.176 £ 0.164

[6]

6)

2-((5-((4-
chlorophenyl)ami
no)-1,3,4-
thiadiazol-2-
ylthio)-1-(5-(4-
nitrophenyl)-3-

A549

phenyl-4,5-
dihydro-1H-
pyrazol-1-

yl)ethan-1-one

8.493 + 0.667

[6]

Kinase Inhibition

The pyridine-thiazole scaffold has been successfully employed to design potent inhibitors of

various protein kinases, which are critical regulators of cell signaling and are often

dysregulated in diseases like cancer.
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Structure-Activity Relationship for Kinase Inhibition

A series of 4-(benzo[c][1][4][5]thiadiazol-5-yI)-3-(6-methylpyridin-2-yl)-pyrazoles were
synthesized and evaluated for their inhibitory activity against activin receptor-like kinase 5
(ALK5). Compound 22c was identified as the most potent inhibitor, with an IC50 value of 0.030
MM in an enzymatic assay, demonstrating four-fold greater potency than a clinical candidate,
LY-2157299.[7]

Table 2: ALKS5 Inhibitory Activity of Pyridine-Thiazole Analogs

Compound ID Structure Target IC50 (pM) Reference

4-(benzo[c][1][4]
[5]thiadiazol-5-
yI)-N-
22c cyclopropyl-3-(6-  ALK5 0.030 [7]
methylpyridin-2-
yl)-1H-pyrazole-
5-carboxamide

Novel quinazoline-based thiazole derivatives have been designed and synthesized as EGFR
kinase inhibitors. Compounds 4i and 4j demonstrated potent antiproliferative activity against
MCF-7, HepG2, and A549 human cancer cell lines, with better potency than the reference drug
erlotinib.[8] A series of pyrazole-thiadiazole-based compounds also showed inhibitory activity
against the A549 cell line, with compound 6g exhibiting an IC50 of 1.537 £ 0.097 uM and
inhibiting the EGFR enzyme with an IC50 of 0.024 + 0.002 uM.[6]

Table 3: EGFR Kinase Inhibitory Activity of Pyridine-Thiazole Analogs
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Compound ID Structure Target IC50 (pM) Reference
2-((4-((3-
ethynylphenyl)a
) mino)quinazolin- Not specified
4 _ EGFR [8]
6-yl)amino)-N-(p- (potent)

tolyl)thiazole-5-
carboxamide

2-((4-((3-
ethynylphenyl)a
mino)quinazolin- »
) ) Not specified
4j 6-yl)amino)-N-(4- EGFR [8]
(potent)
methoxyphenyl)t
hiazole-5-

carboxamide

2-((5-
(phenylamino)-1,
3,4-thiadiazol-2-
yl)thio)-1-(5-(4-
69 nitrophenyl)-3- EGFR 0.024 £ 0.002 [6]
phenyl-4,5-
dihydro-1H-
pyrazol-1-

yl)ethan-1-one

A series of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids were synthesized and
evaluated as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and glycogen synthase
kinase 3B (GSK3[). Compound 13a emerged as the most potent dual inhibitor with IC50 values
of 0.396 pg/mL and 0.118 pug/mL against CDK2 and GSK3[3, respectively.[5]

Table 4: Dual CDK2/GSK3 Inhibitory Activity of Pyridine-Thiazole Hybrids
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Compound ID Structure Target IC50 (pg/mL) Reference
pyridine-5-(p-
13a tolyldiazenyl-2,3-  CDK2 0.396 [5]

dihydrothiazole)

GSK3p 0.118 [5]
8a Not specified CDK2 0.675 [5]
GSK3p 0.134 [5]

Anti-inflammatory Activity

Pyridine-thiazole derivatives have also been investigated for their potential as anti-inflammatory
agents.

Structure-Activity Relationship for Anti-inflammatory
Activity

A series of pyridine- and thiazole-based hydrazides were synthesized and evaluated for their in
vitro anti-inflammatory activity using the bovine serum albumin denaturation method. The
compounds exhibited a range of inhibitory activities with IC50 values from 46.29 to 100.60
pMg/mL.[9][10]

Table 5: Anti-inflammatory Activity of Pyridine-Thiazole Based Hydrazides
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% Inhibition at

Compound ID R Group IC50 (pg/mL) Reference
100 pg/mL

5a 4-Cl 78.24 + 1.37 35.03 [9]

5b 3,4-(0OCH3)2 83.56 £ 0.96 95.11 9]

5c 3-NO2 94.60 + 0.90 76.12 [9]

5d 4-CH3 52.56 + 0.80 85.79 9]

5e 2-Furyl 87.97 +1.37 46.29 [9][10]

5f 3,4-(CH3)2 73.82+1.45 58.62 [9]

59 4-OCH2Ph 77.37+0.94 100.60 [9][10]

5h 4-N(CH3)2 62.06 £ 1.57 80.18 [9]

5i 4-OH 49.70 +0.73 80.68 [9]

5j 2-OH, 5-Br 65.78 + 1.64 48.33 [9]

5k 2-Thienyl 87.97 +1.37 46.29 [9][10]

51 3-Pyridyl 87.97 + 1.37 46.29 [9][10]

Diclofenac

Sodium - 95.11 +0.98 35.03 [9]

Antimicrobial Activity

The pyridine-thiazole scaffold has been explored for the development of new antimicrobial
agents to combat drug-resistant pathogens.

Structure-Activity Relationship for Antimicrobial Activity

Novel thiazole derivatives incorporating a pyridine moiety were synthesized and screened for
their antimicrobial activities. Compound 13a showed good antibacterial activity with MIC values
ranging from 46.9 to 93.7 pg/mL and good antifungal activity with MIC values of 5.8 and 7.8
pg/mL.[11]

Table 6: Antimicrobial Activity of Pyridine-Thiazole Derivatives
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Compound ID Microorganism MIC (pg/mL) Reference
Staphylococcus

13a 93.7 [11]
aureus

Bacillus subtilis 46.9 [11]

Escherichia coli 93.7 [11]

Pseudomonas

, 93.7 [11]

aeruginosa

Candida albicans 7.8 [11]

Aspergillus niger 5.8 [11]

Experimental Protocols
MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and
incubate for 24 hours to allow for cell attachment.

Compound Treatment: Treat the cells with various concentrations of the pyridine-thiazole
inhibitors for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at
37°C.

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as
dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570
nm using a microplate reader. The IC50 value is calculated as the concentration of the
inhibitor that causes a 50% reduction in cell viability compared to the untreated control.

Kinase Inhibition Assay (Luminescence-Based)
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This assay quantifies the activity of a specific kinase by measuring the amount of ATP
remaining after the kinase reaction.

e Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, ATP, and the
test inhibitor at various concentrations in a suitable reaction buffer.

o Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60
minutes) to allow the kinase to phosphorylate its substrate.

o ATP Detection: Add a luciferase-based ATP detection reagent to each well. This reagent
contains luciferase and its substrate, luciferin.

e Luminescence Measurement: The luciferase enzyme catalyzes the conversion of luciferin to
oxyluciferin, a reaction that produces light. The intensity of the luminescence is inversely
proportional to the kinase activity and is measured using a luminometer.

o Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition
against the inhibitor concentration.

In Vitro Anti-inflammatory Assay (Bovine Serum Albumin
Denaturation)

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of
bovine serum albumin (BSA), a model for protein denaturation in inflammatory processes.

» Reaction Mixture Preparation: Prepare a reaction mixture containing 1% aqueous solution of
BSA and various concentrations of the test compound.

¢ Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

e Heat Denaturation: Induce protein denaturation by heating the mixtures at 51°C for 20
minutes.

o Absorbance Measurement: After cooling, measure the turbidity of the solutions at 660 nm
using a spectrophotometer.
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» Calculation of Inhibition: The percentage of inhibition of protein denaturation is calculated,
and the IC50 value is determined as the concentration of the compound that inhibits
denaturation by 50%.

Antimicrobial Minimum Inhibitory Concentration (MIC)
Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the
visible growth of a microorganism.

 Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

o Serial Dilution: Perform serial two-fold dilutions of the test compound in a suitable broth
medium in a 96-well microtiter plate.

¢ Inoculation: Inoculate each well with the standardized microbial suspension.

 Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for
bacteria).

e MIC Determination: The MIC is determined as the lowest concentration of the compound at
which no visible growth of the microorganism is observed.

Signaling Pathway and Workflow Diagrams
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General Experimental Workflow for SAR Studies
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Caption: General experimental workflow for SAR studies of pyridine-thiazole inhibitors.
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Caption: Simplified EGFR signaling pathway and the point of intervention for pyridine-thiazole
inhibitors.

Logical Relationship of a SAR Study
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Caption: Logical relationship illustrating a typical structure-activity relationship (SAR) study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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